molecular formula C6H14N2O B3370786 (2,2-Dimethylpropyl)urea CAS No. 53286-11-6

(2,2-Dimethylpropyl)urea

Cat. No.: B3370786
CAS No.: 53286-11-6
M. Wt: 130.19 g/mol
InChI Key: XTNMUWVPABAFRL-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)urea, also known as N-neopentylurea, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 2,2-dimethylpropyl group. This compound has garnered attention in scientific research and industry due to its diverse applications .

Safety and Hazards

“(2,2-Dimethylpropyl)urea” has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Dimethylpropyl)urea can be synthesized through various methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.

Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . This reaction is straightforward and convenient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method is widely used due to its scalability and efficiency, although it may not be as environmentally friendly as other methods.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where the 2,2-dimethylpropyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted ureas.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)urea involves its interaction with specific molecular targets and pathways. For example, it may interact with proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,2-Dimethylpropyl)urea include other N-substituted ureas, such as:

  • N-methylurea
  • N-ethylurea
  • N-propylurea

Uniqueness

What sets this compound apart from these similar compounds is its unique 2,2-dimethylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other N-substituted ureas may not be suitable .

Properties

IUPAC Name

2,2-dimethylpropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4-8-5(7)9/h4H2,1-3H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNMUWVPABAFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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